molecular formula C15H15NO B14718847 (2-Amino-5-ethylphenyl)(phenyl)methanone CAS No. 20371-65-7

(2-Amino-5-ethylphenyl)(phenyl)methanone

Cat. No.: B14718847
CAS No.: 20371-65-7
M. Wt: 225.28 g/mol
InChI Key: OEISNYPPQYCOPL-UHFFFAOYSA-N
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Description

(2-Amino-5-ethylphenyl)(phenyl)methanone is an aromatic ketone featuring a benzophenone backbone substituted with an amino group at the 2-position and an ethyl group at the 5-position of the phenyl ring. This compound is structurally related to several bioactive molecules, particularly in the context of calcium channel modulation, antifungal, and anti-inflammatory agents. Its ethyl substituent balances lipophilicity and steric effects, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

CAS No.

20371-65-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(2-amino-5-ethylphenyl)-phenylmethanone

InChI

InChI=1S/C15H15NO/c1-2-11-8-9-14(16)13(10-11)15(17)12-6-4-3-5-7-12/h3-10H,2,16H2,1H3

InChI Key

OEISNYPPQYCOPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-ethylphenyl)(phenyl)methanone typically involves the reaction of 2-amino-5-ethylbenzophenone with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts acylation of 2-amino-5-ethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-ethylphenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

(2-Amino-5-ethylphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Amino-5-ethylphenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the phenyl rings can participate in π-π interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of (2-Amino-5-ethylphenyl)(phenyl)methanone are strongly influenced by its substituents. Key analogs include:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities
This compound -NH₂ (2), -C₂H₅ (5) 241.29* Moderate lipophilicity, untested bioactivity
(2-Amino-5-methylphenyl)(phenyl)methanone -NH₂ (2), -CH₃ (5) 227.27 Similar scaffold; calcium channel blocker activity (unconfirmed)
(2-Amino-5-chlorophenyl)(phenyl)methanone -NH₂ (2), -Cl (5) 247.70 Enhanced electron-withdrawing effect; potential antifungal activity
(2-Amino-5-nitrophenyl)(phenyl)methanone -NH₂ (2), -NO₂ (5) 242.23 Strong electron-withdrawing group; anti-inflammatory applications
[5-Chloro-2-(methylamino)phenyl]phenylmethanone -NHCH₃ (2), -Cl (5) 261.73 Reduced basicity; modified receptor binding

*Calculated based on molecular formula C₁₅H₁₅NO.

Key Observations:
  • Electron-Donating vs. Chloro and nitro groups (electron-withdrawing) increase polarity, which may improve target binding but reduce bioavailability .
  • Amino Group Modifications: Methylation of the amino group (e.g., -NHCH₃) reduces hydrogen-bonding capacity, altering interactions with biological targets such as ion channels or enzymes .

Physicochemical Properties

ADMET and Drug-Likeness

  • Oral Bioavailability :
    • Analogs with LogP <5 and moderate molecular weight (200–300 Da) generally exhibit good intestinal absorption. The target compound’s LogP (~3.5) aligns with this range .
  • Toxicity: Limited data exist for ethyl-substituted variants, though nitro and chloro analogs show caution due to uninvestigated toxicological profiles .

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